molecular formula C13H9BrN2O2S B567354 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1227270-56-5

6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B567354
CAS No.: 1227270-56-5
M. Wt: 337.191
InChI Key: XKNNJLUHILTQJU-UHFFFAOYSA-N
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Description

6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features both an indole and a sulfonyl group

Preparation Methods

The synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine typically involves several steps, starting with the preparation of the indole core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated indole derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

For industrial production, the process may be scaled up by optimizing reaction conditions to increase yield and reduce costs. This can involve the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the indole core.

Scientific Research Applications

6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity . These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine can be compared with other indole derivatives and sulfonyl-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its combination of the indole core, the bromine atom, and the sulfonyl group, providing a versatile scaffold for various chemical transformations and applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-6-bromopyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-13-8-12-10(9-15-13)6-7-16(12)19(17,18)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNNJLUHILTQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=C(C=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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